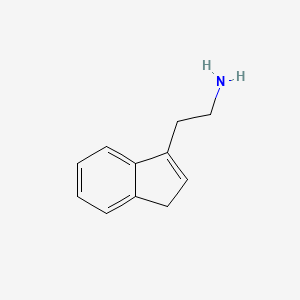
2-(1H-inden-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1H-inden-3-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N It is a derivative of indene, a bicyclic hydrocarbon, and features an ethanamine group attached to the indene ring
準備方法
Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield indene-3-ethanol.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium tetrahydridoaluminate in ethoxyethane.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Indene-3-carboxylic acid.
Reduction: Indene-3-ethanol.
Substitution: Various substituted indene derivatives.
科学的研究の応用
2-(1H-inden-3-yl)ethan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
1H-Indole-3-ethanamine: Similar in structure but contains an indole ring instead of an indene ring.
2-(1H-Inden-3-yl)ethanamine: A positional isomer with the ethanamine group attached at a different position on the indene ring.
1H-Indene-3-carboxylic acid: An oxidized form of 2-(1H-inden-3-yl)ethan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
2-(3H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2 |
InChIキー |
HROPOWFHTDKPDU-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=CC=CC=C21)CCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
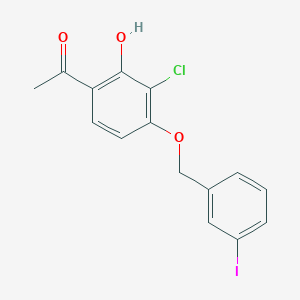
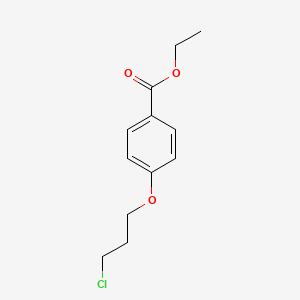
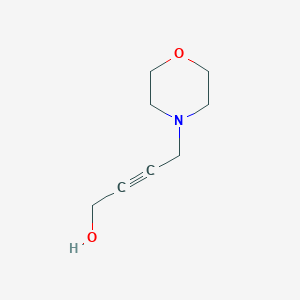
![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)


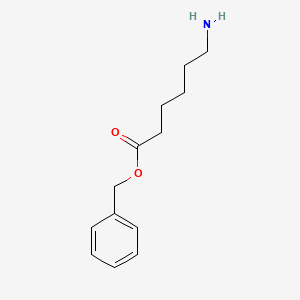
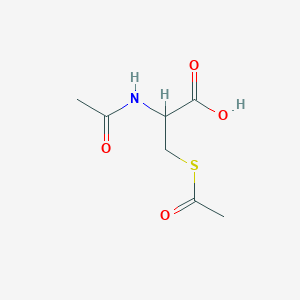
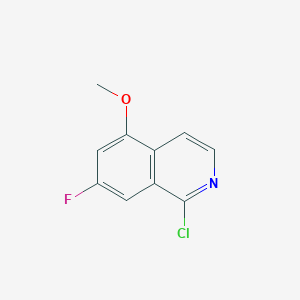
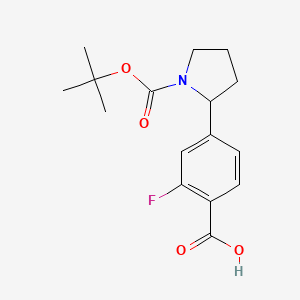
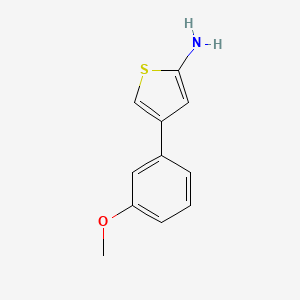
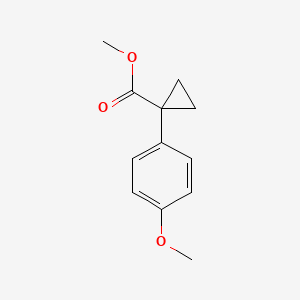

![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
